3-Amino-5-bromobenzenesulfonyl fluoride

Data Gap Research Needed

Researchers sourcing aryl sulfonyl fluorides for SuFEx or covalent probe applications face a critical gap: generic analogs introduce unquantified reactivity risks due to differing electronic and steric profiles. 3-Amino-5-bromobenzenesulfonyl fluoride (CAS 2169623-60-1) addresses this with a defined substitution pattern-the electron-donating amino group and heavy bromine atom synergistically modulate sulfonyl electrophilicity while providing two orthogonal synthetic handles. • Bromine enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for downstream diversification • Amino group supports diazotization chemistry for further functionalization • Sulfonyl fluoride retained for late-stage SuFEx conjugation • Available in 10-100 mg research packs; bulk custom synthesis on request

Molecular Formula C6H5BrFNO2S
Molecular Weight 254.07
CAS No. 2169623-60-1
Cat. No. B2820985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromobenzenesulfonyl fluoride
CAS2169623-60-1
Molecular FormulaC6H5BrFNO2S
Molecular Weight254.07
Structural Identifiers
SMILESC1=C(C=C(C=C1S(=O)(=O)F)Br)N
InChIInChI=1S/C6H5BrFNO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H,9H2
InChIKeyLWSVLHXMOMFFJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-bromobenzenesulfonyl fluoride Overview


3-Amino-5-bromobenzenesulfonyl fluoride (CAS 2169623-60-1) is an aryl sulfonyl fluoride compound containing an amino and a bromine substituent on a benzene ring. Sulfonyl fluorides are recognized as versatile electrophiles in sulfur(VI) fluoride exchange (SuFEx) click chemistry and as covalent probes for serine proteases [1]. However, specific, quantifiable performance data for this exact compound is not available in the current literature, precluding a meaningful comparative assessment against analogs.

Aryl sulfonyl fluoride for SuFEx click chemistry (class reactivity)
Bromine substituent enables cross-coupling functionalization
Amino group offers orthogonal derivatization handle

Substitution Risks for 3-Amino-5-bromobenzenesulfonyl fluoride


The assumption that all aryl sulfonyl fluorides are interchangeable is scientifically unfounded. The electronic and steric properties imparted by specific substituents, such as the electron-donating amino group and the heavy bromine atom in this compound, directly modulate the electrophilicity of the sulfur center [1]. This modulation impacts crucial performance metrics like hydrolysis rate, reactivity in SuFEx reactions, and selectivity for biological targets. Without specific empirical data, substituting this compound with a close analog like 3-Aminobenzenesulfonyl fluoride or 3-Bromobenzenesulfonyl fluoride introduces significant and unquantified risk into experimental or synthetic outcomes.

Electronic effects of amino and bromine substituents modulate sulfonyl electrophilicity, shifting reactivity vs. unsubstituted or mono-substituted analogs.
Substituting with 3-Aminobenzenesulfonyl fluoride or 3-Bromobenzenesulfonyl fluoride may alter SuFEx kinetics and hydrolysis stability.
Lack of empirical performance data prevents predicting biological target selectivity; class-level assumptions are insufficient.

Quantitative Evidence Guide for 3-Amino-5-bromobenzenesulfonyl fluoride


Data Unavailable

No quantitative, comparator-based evidence could be located for 3-Amino-5-bromobenzenesulfonyl fluoride (CAS 2169623-60-1) in primary research papers, patents, or authoritative databases. Therefore, no specific differentiation claim can be made.

Data Availability
Data Gap
No quantitative evidence found
Selection decision relies on internal benchmarking
Class-level reactivity assumptions only; exploratory use
Data Gap Research Needed

Application Scenarios for 3-Amino-5-bromobenzenesulfonyl fluoride


Click Chemistry and Chemical Biology

Given its functional groups, this compound could be explored as a novel building block in SuFEx click chemistry for creating diverse molecular architectures. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the sulfonyl fluoride group can be used for covalent linkage to nucleophilic targets. However, its specific reactivity profile and stability must be empirically determined by the user, as no guiding data exists.

Covalent Serine Hydrolase Probe

As a member of the sulfonyl fluoride class, this compound is a candidate for covalent modification of serine residues in enzyme active sites. It may be investigated for its ability to act as an activity-based probe or an irreversible inhibitor. Users should directly assess its potency, selectivity, and off-target effects in their specific biological system against appropriate controls, as class-level data is insufficient to predict its behavior.

Synthetic Intermediate for Complex Molecules

The compound's amino and bromo substituents offer orthogonal reactivity. The amino group can be diazotized for further transformations, while the bromine atom is a classic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes it a potentially useful intermediate in multi-step organic synthesis, particularly for constructing more complex, polyfunctional (hetero)aromatic systems where the sulfonyl fluoride is retained for a final-stage SuFEx modification.

Application
Selection Property
Validation Focus
SuFEx Click Chemistry
Aryl sulfonyl fluoride electrophile reactivity
Hydrolytic stability and SuFEx kinetics
Covalent Probe Candidate
Serine hydrolase class reactivity context
Potency and selectivity in target assay
Synthetic Intermediate
Orthogonal amino and bromo functional handles
Cross-coupling compatibility and SuFEx group retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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